![molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8](/img/structure/B49830.png)
2,3-Dihydro-2-methylbenzofuran
Overview
Description
“2,3-Dihydro-2-methylbenzofuran” is a chemical compound with the molecular formula C9H10O . It is also known by other names such as “Benzofuran, 2,3-dihydro-2-methyl-” and "2-Methyl-2,3-dihydrobenzofuran" .
Synthesis Analysis
Benzofuran compounds, including “2,3-Dihydro-2-methylbenzofuran”, have been synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-2-methylbenzofuran” consists of a benzofuran ring with a methyl group attached to the 2-position . The 3D structure of the molecule can be viewed using specific software .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Dihydro-2-methylbenzofuran” are not detailed in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Physical And Chemical Properties Analysis
“2,3-Dihydro-2-methylbenzofuran” has a molecular weight of 134.1751 . It is a liquid at 20°C with a density of 1.0±0.1 g/cm3 . It has a boiling point of 197.4±10.0 °C at 760 mmHg and a flash point of 65.2±14.7 °C .
Scientific Research Applications
Anticancer Therapeutic Potential
Benzofuran scaffolds, which include “2,3-Dihydro-2-methylbenzofuran”, have shown significant potential in anticancer therapy . They have unique therapeutic potentials and are involved in various clinical drugs . The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Structure–Activity Relationship in Anticancer Activity
The structure–activity relationship of benzofuran derivatives, including “2,3-Dihydro-2-methylbenzofuran”, has been studied for potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Inhibitory Effects on Different Types of Cancer Cells
Some substituted benzofurans have shown dramatic anticancer activities . For instance, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which 2,3-Dihydro-2-methylbenzofuran interacts with its targets and induces changes in cellular function remains to be elucidated.
Biochemical Pathways
For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including 2,3-Dihydro-2-methylbenzofuran, may induce a variety of molecular and cellular changes.
properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJVGMZEQDOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870908 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
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Product Name |
2,3-Dihydro-2-methylbenzofuran | |
CAS RN |
1746-11-8 | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 2,3-dihydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?
A: Several methods have been explored for synthesizing 2,3-Dihydro-2-methylbenzofuran. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []
Q2: Has 2,3-Dihydro-2-methylbenzofuran been identified in any natural sources?
A: Yes, 2,3-Dihydro-2-methylbenzofuran has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []
Q3: Can 2,3-Dihydro-2-methylbenzofuran be converted to other compounds through chemical reactions?
A: Yes, research indicates that 2,3-Dihydro-2-methylbenzofuran can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []
Q4: Are there any reported derivatives of 2,3-Dihydro-2-methylbenzofuran with potential biological activity?
A: Derivatives of 2,3-Dihydro-2-methylbenzofuran, specifically 2-amino-4-(2,3-dihydro-2-methylbenzofuran-5-yl)thiazole and 2-mercapto-4-(2,3-dihydro-2-methylbenzofuran-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []
Q5: Are there established analytical methods for the detection and quantification of 2,3-Dihydro-2-methylbenzofuran?
A: While specific analytical methods for 2,3-Dihydro-2-methylbenzofuran were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for 2,3-Dihydro-2-methylbenzofuran as well.
Q6: Have there been any studies exploring the impact of substituents on the reactivity of 2,3-Dihydro-2-methylbenzofuran?
A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of 2,3-Dihydro-2-methylbenzofuran during microwave-assisted rearrangement reactions on silica gel. The yield of 2,3-Dihydro-2-methylbenzofuran increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of 2,3-Dihydro-2-methylbenzofuran derivatives by modifying the electronic properties of the aromatic ring.
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